![molecular formula C15H16N2O B14684597 4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 33228-47-6](/img/structure/B14684597.png)
4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group attached to a cyclohexa-2,5-dien-1-one ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the condensation reaction between 4-propylbenzaldehyde and 2-hydrazinylidene-cyclohexa-2,5-dien-1-one. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the compound leads to the formation of hydrazines.
Substitution: The hydrazone group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydrazines
Substitution: Substituted hydrazones
Scientific Research Applications
4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- 4-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- 4-[2-(4-Chlorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one[8][8]
Uniqueness
4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
CAS No. |
33228-47-6 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
4-[(4-propylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C15H16N2O/c1-2-3-12-4-6-13(7-5-12)16-17-14-8-10-15(18)11-9-14/h4-11,18H,2-3H2,1H3 |
InChI Key |
UGLMFGPVWLHAMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-Chlorophenyl)ethylidene]hydroxylamine](/img/structure/B14684523.png)
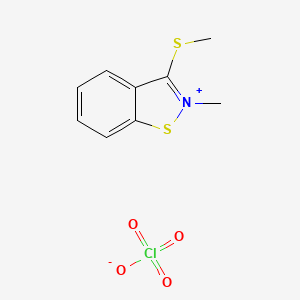
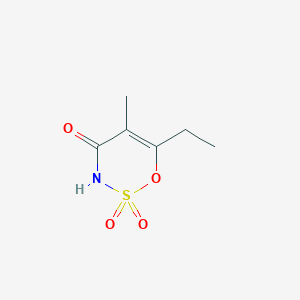
![[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate](/img/structure/B14684541.png)
![Benzenesulfonylfluoride, 2-chloro-4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B14684566.png)
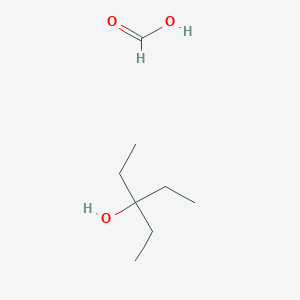
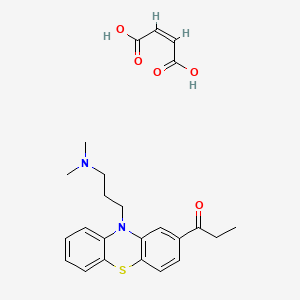

![2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B14684592.png)
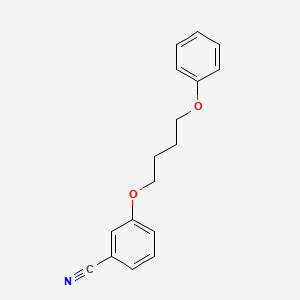
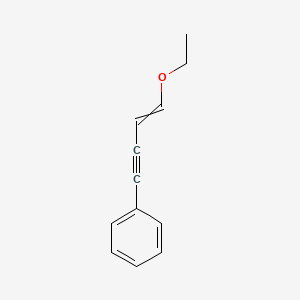
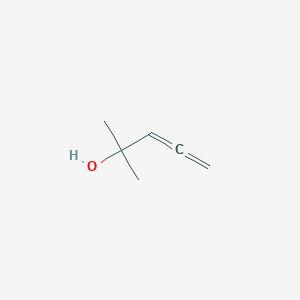
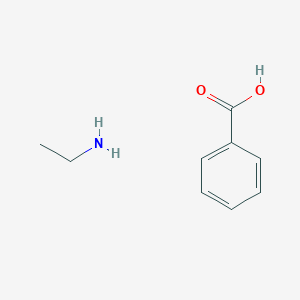
![Diethyl-[3-[3-methyl-2-oxo-1-(phenylmethyl)indol-3-YL]oxypropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B14684615.png)
